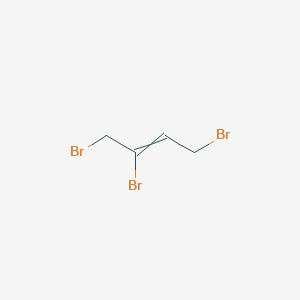

1,2,4-Tribromobut-2-ene

Description

Structure

3D Structure

Properties

CAS No. |

142143-39-3 |

|---|---|

Molecular Formula |

C4H5Br3 |

Molecular Weight |

292.79 g/mol |

IUPAC Name |

1,2,4-tribromobut-2-ene |

InChI |

InChI=1S/C4H5Br3/c5-2-1-4(7)3-6/h1H,2-3H2 |

InChI Key |

XLDWEOBUXYUTLB-UHFFFAOYSA-N |

Canonical SMILES |

C(C=C(CBr)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,4 Tribromobut 2 Ene and Its Stereoisomers

Regioselective and Stereoselective Synthesis from Butadiene and Derivatives

The synthesis of 1,2,4-tribromobut-2-ene from simple precursors like butadiene requires precise control over the regioselectivity and stereoselectivity of halogenation and subsequent reactions.

Controlled Bromination Strategies for Butene Scaffolds

The direct bromination of a butene scaffold is a primary route to halogenated butanes, which can serve as precursors. The reaction of but-2-ene with bromine typically proceeds via an electrophilic addition mechanism. quora.com This process involves the formation of a cyclic bromonium ion intermediate. quora.comquora.com The subsequent attack by a bromide ion occurs in an anti-addition fashion, leading to dibrominated products. quora.com For example, the addition of bromine to cis-2-butene (B86535) yields a racemic mixture of 2,3-dibromobutane, while trans-2-butene gives the meso compound. quora.com

To achieve a tribrominated structure such as this compound, more controlled strategies are necessary. One approach involves allylic bromination, which selectively introduces a bromine atom at a carbon adjacent to a double bond. Reagents like N-bromosuccinimide (NBS) are commonly used for this purpose. researchgate.net Research on sterically hindered adamantane (B196018) series olefins has demonstrated that allylic bromination with NBS can be a key step. researchgate.net In some cases, radical bromination of a double bond followed by dehydrobromination can yield the desired unsaturated polybrominated compound. researchgate.net A patented process for preparing brominated butanes involves reacting a 2-bromo-2-alkylalkane with bromine under anhydrous conditions in the presence of hydrogen bromide to control the reaction and inhibit the formation of undesired side products.

Preparation via Targeted Dehydrohalogenation Reactions

Dehydrohalogenation is a powerful elimination reaction for synthesizing alkenes from alkyl halides. aakash.ac.in This reaction typically involves treating the substrate with a base, such as alcoholic potassium hydroxide (B78521) (KOH). aakash.ac.in The mechanism can be either E1 or E2, with the E2 pathway being common when strong bases are used. youtube.com The E2 reaction is stereospecific, requiring an anti-periplanar arrangement of the departing hydrogen and halogen atoms. aakash.ac.in

In the context of synthesizing this compound, a plausible route involves the controlled dehydrohalogenation of a tetrabromobutane isomer, such as 1,2,2,4-tetrabromobutane or 1,2,3,4-tetrabromobutane. By carefully selecting the base and reaction conditions, it is possible to eliminate one molecule of hydrogen bromide to form the C2-C3 double bond. According to Saytzeff's rule, dehydrohalogenation reactions tend to favor the formation of the most substituted (and thus more stable) alkene. doubtnut.com However, the use of a bulky base can lead to the formation of the less substituted "Hofmann" product. youtube.com The synthesis of alkynes from vicinal dihalides often requires a two-step dehydrohalogenation, indicating that removing the second halogen from a vinyl halide is more difficult and may require stronger bases or higher temperatures. aakash.ac.inyoutube.com

Synthesis of Specific Isomers of this compound

The presence of a double bond in this compound gives rise to geometric isomers (E and Z). The synthesis and control of these stereoisomers present distinct challenges.

Challenges and Control in Z/E Isomer Formation

The E-Z notation is used to unambiguously describe the absolute stereochemistry of double bonds with two, three, or four substituents. wikipedia.org The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org For each carbon of the double bond, the substituents are ranked by atomic number. If the highest-priority groups on each carbon are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning together). If they are on opposite sides, the configuration is E (from entgegen, meaning opposite). wikipedia.org

For this compound, the substituents on the double bond are:

At C2: a bromine atom and a bromomethyl group (-CH2Br).

At C3: a bromine atom and a hydrogen atom.

Applying the CIP rules, the bromine atom at C2 has a higher priority than the bromomethyl group, and the bromine atom at C3 has a higher priority than the hydrogen atom. Therefore, the E-isomer will have the two bromine atoms on opposite sides of the double bond, while the Z-isomer will have them on the same side.

Controlling the formation of a specific E or Z isomer during synthesis is a significant challenge. The stereochemical outcome of elimination reactions, such as dehydrohalogenation, is highly dependent on the conformation of the starting material. doubtnut.com For instance, achieving a specific isomer via an E2 reaction requires a specific diastereomer of the tetrabromobutane precursor. Synthetic routes involving the allylic bromination of a pre-existing E- or Z-alkene could offer better control. The configuration of the final products is often established experimentally using techniques like 2D NOESY NMR spectroscopy. researchgate.net

Synthesis of Related Tribromobutene Variants

The synthetic principles applied to this compound are also relevant to a variety of related brominated butene structures. The synthesis of these variants often involves similar strategies of controlled bromination and elimination.

| Compound Name | Precursor(s) | Reagents/Conditions | Key Findings | Reference(s) |

| 4,4,4-Tribromobut-1-ene | Allylic bromides | Bromoform (B151600), aqueous base, phase-transfer catalyst (e.g., benzyltriethylammonium chloride) | The reaction proceeds via nucleophilic substitution of bromide by the tribromomethyl anion. | researchgate.net, rsc.org |

| (Z)-2-(1-Adamantyl)-1,4-dibromobut-2-ene | (E)-1-(1-Adamantyl)but-2-ene | N-bromosuccinimide (NBS) | Allylic bromination of a sterically hindered olefin. The Z-configuration was established by 2D NOESY NMR. | researchgate.net |

| 1,3-Dibromo-3-buten-2-one | 2-bromomethyl-2-vinyl-1,3-dioxolane | Br₂, Li₂CO₃/12-crown-4, THF | A multi-step synthesis involving protection, bromination, and deprotection/elimination. | researchgate.net |

| (E)-1,1,4,4-Tetrabromo-2-butenes | (E,E)-2,3-dialkyl-1,4-bis(trimethylsilyl)-1,3-butadienes | Br₂ in CH₂Cl₂ | A desilylation-bromination process that proceeds with excellent yield and stereoselectivity. | nih.gov |

| 2,3-Dibromobut-2-ene-1,4-diol | But-2-ene-1,4-diol | Bromine | Direct bromination of the corresponding diol. | ontosight.ai |

Exploration of Novel Catalytic Approaches for this compound Synthesis

While classical stoichiometric methods are effective, modern research increasingly focuses on developing novel catalytic approaches to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic strategies could be envisioned.

Phase-transfer catalysis has proven effective in the synthesis of related compounds like 4,4,4-tribromobut-1-enes from allylic bromides and bromoform. researchgate.netrsc.org This methodology facilitates the reaction between reagents in immiscible phases, often under mild conditions, and could potentially be adapted for the synthesis of other tribromobutene isomers.

Transition metal catalysis , particularly with palladium, offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium(II)-catalyzed oxidative cyclizations have been used to synthesize strained cyclic dienes. escholarship.org While not a direct route to this compound, these methods demonstrate the potential of palladium catalysis in manipulating complex olefinic structures and could inspire new strategies for controlled halogenation or cross-coupling reactions on butene scaffolds.

Photocatalysis using visible light is an emerging field in organic synthesis. mpg.de Researchers have developed photocatalysts that can efficiently catalyze reactions such as [2+2] cycloadditions and the direct conversion of aliphatic alcohols to bromides. mpg.de Heterogeneous photocatalysts have been employed for the direct bromination of aromatic compounds. mpg.de Adapting such systems for the selective, light-induced bromination of butadiene or its derivatives could provide a novel and environmentally benign route to polyhalogenated compounds like this compound.

Finally, the use of solid catalysts , such as metal oxides, has been explored for reactions on butene frameworks. For example, thorium oxide has been used as a catalyst for the stereoselective deuteration of 1,3-butadiene (B125203) derivatives, demonstrating its ability to control reactions on this type of substrate. osti.gov The development of solid catalysts for selective bromination or dehydrobromination could offer advantages in terms of catalyst recovery and process simplification.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 1,2,4 Tribromobut 2 Ene

Nucleophilic Substitution Chemistry of Bromine Atoms

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. The viability and mechanism of these reactions for 1,2,4-tribromobut-2-ene depend critically on which bromine atom is targeted.

Allylic vs. Vinylic Bromine Reactivity in SN1 and SN2 Pathways

The bromine atoms at the C1 and C4 positions are allylic, meaning they are bonded to an sp³-hybridized carbon atom adjacent to a carbon-carbon double bond. The bromine at the C2 position is vinylic, as it is directly attached to an sp²-hybridized carbon of the double bond. This difference leads to a significant disparity in reactivity.

Allylic Bromides (C1 and C4): Allylic halides are notably reactive in both Sₙ1 and Sₙ2 reactions. quora.com

Sₙ1 Pathway: In the Sₙ1 mechanism, the rate-determining step is the formation of a carbocation. The allylic carbocation formed upon the departure of a bromide from C1 or C4 is stabilized by resonance, which delocalizes the positive charge over two carbon atoms. This stabilization lowers the activation energy for carbocation formation, accelerating the Sₙ1 reaction rate. ncert.nic.in Allylic halides, for this reason, show high reactivity towards the Sₙ1 reaction. ncert.nic.in

Sₙ2 Pathway: The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group. Allylic systems are unhindered (for primary allylic halides) and the transition state is stabilized by the adjacent π-system, making them excellent substrates for Sₙ2 reactions. libretexts.orgmasterorganicchemistry.com

Vinylic Bromide (C2): In stark contrast, vinylic halides are generally unreactive towards both Sₙ1 and Sₙ2 reactions under normal conditions. quora.comyoutube.com

Sₙ1 Pathway: The formation of a vinylic carbocation is energetically unfavorable. The positive charge would reside on an sp-hybridized carbon (in a linear geometry), which is highly unstable due to the increased s-character, making the carbon more electronegative and less capable of bearing a positive charge. youtube.com

Sₙ2 Pathway: A backside attack is sterically hindered by the carbon-carbon double bond and the rest of the molecule. Furthermore, the attacking nucleophile would be repelled by the electron-rich π-bond. youtube.com The C(sp²)-Br bond is also stronger and shorter than a C(sp³)-Br bond, making it more difficult to break.

This differential reactivity means that nucleophilic substitution on this compound will occur almost exclusively at the C1 and C4 allylic positions, leaving the C2 vinylic bromide intact under typical substitution conditions.

| Parameter | Sₙ2 Reaction | Sₙ1 Reaction |

| Alkyl Halide Structure | Methyl > Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary > Methyl |

| Nucleophile | High concentration of a strong nucleophile | Poor nucleophile (often the solvent) |

| Mechanism | 1-step | 2-step |

| Rate-Limiting Step | Bimolecular transition state | Carbocation formation |

| Rate Law | rate = k[R-X][Nu] | rate = k[R-X] |

| Stereochemistry | Inversion of configuration | Racemization (mixed configuration) |

| Solvent | Polar aprotic favored | Polar protic favored |

Regioselectivity and Stereochemistry in Nucleophilic Attack

When this compound undergoes substitution at its allylic positions, the regiochemistry and stereochemistry of the products are key considerations.

Regioselectivity and Allylic Rearrangement: Nucleophilic attack on an allylic system can be complicated by allylic rearrangement, particularly under Sₙ1 conditions. lscollege.ac.inucalgary.ca The resonance-stabilized allylic carbocation has two electrophilic centers. A nucleophile can attack either of these carbons, leading to a mixture of products. libretexts.org For example, if the bromide at C4 leaves, the resulting carbocation is delocalized between C4 and C2. Nucleophilic attack can then occur at either C4 (direct substitution, Sₙ1) or C2 (rearranged product, Sₙ1').

Under Sₙ2 conditions, the attack typically occurs at the carbon directly attached to the leaving group. However, a concerted Sₙ2' mechanism is also possible, where the nucleophile attacks the γ-carbon (C2 in this case), inducing a shift of the double bond and expulsion of the leaving group from the α-carbon (C4). lscollege.ac.inyoutube.com The prevalence of the Sₙ2' pathway increases with steric hindrance at the α-carbon and the use of strong, bulky nucleophiles. lscollege.ac.in

Stereochemistry: The stereochemical outcome depends on the reaction pathway.

Sₙ2: If the reacting allylic carbon is a chiral center, an Sₙ2 reaction will proceed with an inversion of configuration.

Sₙ1: An Sₙ1 reaction proceeds through a planar carbocation intermediate. The nucleophile can attack from either face, leading to a racemic or near-racemic mixture of enantiomers if a new chiral center is formed. libretexts.org

Sₙ2': The Sₙ2' reaction often proceeds with syn-stereospecificity, meaning the nucleophile attacks from the same face that the leaving group departs from, though anti-attack is also possible depending on the substrate and conditions. nih.gov

Phase-Transfer Catalysis in Substitution Reactions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing an ionic nucleophile and an organic phase containing the substrate, this compound). ijirset.com

The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), facilitates the reaction by transporting the nucleophile (Y⁻) from the aqueous phase into the organic phase. spcmc.ac.in The lipophilic cation (Q⁺) forms an ion pair with the nucleophile, [Q⁺Y⁻], which is soluble in the organic solvent. spcmc.ac.in Once in the organic phase, the "naked" and highly reactive nucleophile can attack the substrate.

Mechanism of PTC:

Anion exchange occurs at the interface or in the aqueous phase, where the catalyst cation Q⁺ pairs with the reactant nucleophile Y⁻.

The lipophilic ion pair [Q⁺Y⁻] diffuses into the organic phase.

The nucleophile Y⁻ reacts with the organic substrate R-Br, forming the product R-Y and releasing the bromide ion, which pairs with the catalyst cation [Q⁺Br⁻].

The catalyst ion pair [Q⁺Br⁻] returns to the aqueous phase, completing the catalytic cycle.

The use of PTC offers several advantages for the substitution reactions of this compound:

It avoids the need for expensive and difficult-to-remove polar aprotic solvents. spcmc.ac.in

It allows for the use of inexpensive inorganic salts as nucleophiles.

Reactions can often be run under milder conditions with faster rates and higher yields. ijirset.com

Chiral phase-transfer catalysts can be employed to achieve enantioselective substitutions. nih.goved.ac.uk

Elimination Reactions for Alkene and Alkyne Formation

In the presence of a base, this compound can undergo elimination reactions (dehydrobromination) to form more unsaturated systems like dienes, allenes, and alkynes.

Dehydrobromination Pathways (E1, E2, E1cb)

Dehydrobromination involves the removal of a hydrogen atom and a bromine atom from adjacent carbons. The specific pathway depends on the substrate, base, solvent, and temperature. allen.in

E2 (Bimolecular Elimination): This is a concerted, one-step mechanism favored by strong, often bulky, bases (e.g., alkoxides) and higher temperatures. libretexts.orgdalalinstitute.com The rate is dependent on both the substrate and the base. For an E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. dalalinstitute.com In this compound, E2 elimination could occur by removing the vinylic bromide at C2 and a proton from C1 or C3, or by removing an allylic bromide (at C1 or C4) and an adjacent proton. However, elimination of vinylic halides via E2 requires very strong bases (like NaNH₂) but is a common method for synthesizing alkynes. brainly.comalmerja.com

E1 (Unimolecular Elimination): This is a two-step mechanism that proceeds through a carbocation intermediate, the same intermediate as in the Sₙ1 reaction. It is favored by weak bases, polar protic solvents, and substrates that form stable carbocations (like tertiary and allylic halides). allen.inlibretexts.org Since the allylic positions (C1, C4) of this compound can form stabilized carbocations, E1 reactions are possible, often competing with Sₙ1 substitutions, especially at higher temperatures.

E1cb (Unimolecular Elimination, Conjugate Base): This two-step pathway involves the formation of a carbanion intermediate. It occurs when the β-hydrogen is particularly acidic and the leaving group is poor. libretexts.orglibretexts.org A strong base removes the acidic proton to form a resonance-stabilized carbanion, which then expels the leaving group. This pathway could be relevant if a strong base is used and there is a structural feature that acidifies a particular proton.

| Feature | E1 Pathway | E2 Pathway | E1cb Pathway |

| Mechanism | Two steps, via carbocation | One concerted step | Two steps, via carbanion |

| Rate Law | rate = k[Substrate] | rate = k[Substrate][Base] | rate = k[Substrate][Base] |

| Base Strength | Weak base required | Strong base favored | Strong base required |

| Solvent | Polar protic favored | Solvent polarity not as crucial | Polar solvent can be used |

| Leaving Group | Good leaving group required | Good leaving group required | Poor leaving group possible |

| Stereochemistry | No specific requirement | Anti-periplanar required | No specific requirement |

Formation of Butadiynes and Other Unsaturated Systems

Successive dehydrobromination reactions of this compound can lead to highly unsaturated products. The initial elimination of one mole of HBr can produce a brominated diene or allene. For example, E2 elimination of the vinylic bromide at C2 and a proton from C1 could yield a bromoallene.

A second elimination reaction can then occur. For instance, the dehydrobromination of a vinylic halide is a key step in the synthesis of alkynes from vicinal or geminal dihalides. libretexts.org By applying a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, it is possible to effect a double elimination. The second elimination step, involving the removal of a bromine from a vinylic halide, is typically slower and requires harsher conditions, such as high temperatures. youtube.com

Through a sequence of such elimination reactions, it is conceivable to synthesize highly conjugated systems. The complete dehydrobromination of all three bromine atoms from this compound would ultimately lead to the formation of butadiyne (diacetylene), a molecule with two conjugated triple bonds. The specific sequence and reaction conditions would determine the intermediates and the final product distribution.

Electrophilic and Radical Addition Reactions Across the Double Bond

The presence of a carbon-carbon double bond in this compound suggests that it will undergo electrophilic and radical addition reactions, characteristic of unsaturated hydrocarbons. The bromine substituents are expected to influence the reactivity and regiochemistry of these additions through their inductive and resonance effects.

Regioselectivity and Stereoselectivity in Electrophilic Additions

In an electrophilic addition to an unsymmetrical alkene, the regioselectivity is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the formation of the more stable carbocation intermediate. acs.orglookchem.com In the case of this compound, the stability of the potential carbocation intermediates would be influenced by the electron-withdrawing inductive effects of the bromine atoms.

The stereoselectivity of electrophilic additions, such as halogenation, can proceed via syn or anti addition, depending on the reaction mechanism. libretexts.org For instance, the addition of bromine often proceeds through a cyclic bromonium ion intermediate, leading to anti-addition. chemistrysteps.com

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product(s) | Predicted Stereochemistry |

|---|---|---|

| HBr | 1,2,2,4-Tetrabromobutane | Mixture of syn and anti |

Note: This table is based on theoretical predictions and not on experimental data for this compound.

Radical Chain Mechanisms Involving Bromine Radicals

The addition of hydrogen bromide to alkenes can also proceed via a radical chain mechanism, particularly in the presence of peroxides or UV light. This reaction typically exhibits anti-Markovnikov regioselectivity, where the bromine radical adds to the less substituted carbon of the double bond to form the more stable carbon radical intermediate. cdnsciencepub.comacs.orgresearchgate.net

The mechanism involves three main stages: initiation, propagation, and termination.

Initiation: A radical initiator generates bromine radicals.

Propagation: A bromine radical adds to the double bond, followed by abstraction of a hydrogen atom from HBr by the resulting carbon radical.

Termination: Radicals combine to terminate the chain reaction.

Given the substitution pattern of this compound, the stability of the radical intermediate would be a key factor in determining the regiochemical outcome.

Metal-Mediated and Organometallic Transformations

The bromine substituents in this compound serve as functional handles for various metal-mediated and organometallic transformations, offering pathways to more complex molecular architectures.

Cross-Coupling Reactions Involving Bromine Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com The vinylic and allylic bromine atoms in this compound could potentially participate in such reactions, for example, Suzuki, Sonogashira, or Heck couplings. The relative reactivity of the different bromine atoms would depend on the specific reaction conditions and the nature of the catalyst. Generally, vinylic halides are more reactive than alkyl halides in many cross-coupling reactions.

Reactivity with Main Group and Transition Metal Reagents

Organometallic reagents, such as organolithium or Grignard reagents, could potentially react with the bromine substituents via metal-halogen exchange or by acting as nucleophiles. The presence of multiple bromine atoms might lead to complex reaction mixtures.

Transition metal complexes can coordinate to the double bond of this compound, activating it towards various transformations. The nature of the metal and its ligands would play a crucial role in determining the outcome of such interactions.

Rearrangement Reactions and Isomerization Processes

Polyhalogenated compounds can sometimes undergo rearrangement reactions, often promoted by heat, light, or catalysts. For this compound, potential rearrangements could involve allylic shifts of a bromine atom, leading to isomeric structures.

Furthermore, the double bond in this compound can exist as either the E or Z isomer. Isomerization between these forms could potentially be achieved under thermal or photochemical conditions, or through catalysis. researchgate.net The relative stability of the isomers would be influenced by steric and electronic factors.

Carbocation-Mediated Rearrangements

Reactions involving carbocation intermediates are characterized by the potential for molecular rearrangement to form a more stable carbocation. lumenlearning.comlibretexts.org In the case of this compound, the formation of a carbocation can be initiated by the departure of a bromide ion, potentially assisted by a Lewis acid or under solvolysis conditions. The stability of the resulting carbocation is a key determinant of the reaction pathway.

The initial formation of a carbocation from this compound could occur at several positions. Loss of the bromide at C1 would generate a primary allylic carbocation, which is resonance-stabilized. Loss of the bromide at C2 would result in a secondary vinylic carbocation, which is generally less stable. The departure of the bromide at C4 would lead to a primary carbocation. Therefore, the most probable initial carbocation is the allylic cation formed by the dissociation of the C1-Br bond.

Once formed, this allylic carbocation can be represented by two resonance structures, with the positive charge delocalized between C1 and C3. This delocalized cation can then undergo rearrangement to a more stable carbocation if possible. The primary driving force for such rearrangements is the formation of a more stable carbocation, such as a tertiary carbocation from a secondary one. masterorganicchemistry.com In the context of the this compound carbocation, potential rearrangements could involve 1,2-hydride or 1,2-bromide shifts.

A 1,2-hydride shift from C2 to C1 in the initially formed allylic carbocation would lead to a different secondary allylic carbocation. A 1,2-bromide shift, where a bromine atom migrates with its electron pair, is also a possibility. The relative migratory aptitude of hydride versus bromide would influence the predominant rearrangement pathway.

The table below outlines the plausible carbocation intermediates and the potential rearrangement pathways for this compound.

| Initial Carbocation Formation | Resulting Carbocation | Potential Rearrangement | Rearranged Carbocation |

| Loss of Br⁻ from C1 | Primary allylic | 1,2-Hydride shift | Secondary allylic |

| 1,2-Bromide shift | Secondary allylic |

It is important to note that the presence of electron-withdrawing bromine atoms will have a destabilizing effect on the carbocation intermediates, potentially making their formation and rearrangement less favorable compared to non-halogenated analogs.

Sigmatropic Rearrangements and Allylic Shifts

Sigmatropic rearrangements are concerted pericyclic reactions wherein a sigma bond migrates across a pi system. libretexts.org The Woodward-Hoffmann rules govern the stereochemical outcome of these reactions. For this compound, which possesses an allylic system, sigmatropic rearrangements could, in principle, occur.

A masterorganicchemistry.commdpi.com-sigmatropic shift would involve the migration of an atom or group from C1 to C3. Thermally, a masterorganicchemistry.commdpi.com-suprafacial shift is symmetry-forbidden. While photochemically allowed, such reactions are less common. Therefore, a concerted thermal masterorganicchemistry.commdpi.com-shift of a bromine atom or a hydrogen atom in this compound is considered unlikely.

A masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement, such as the Cope or Claisen rearrangement, is a thermally allowed and common pericyclic reaction. mdpi.com However, this compound itself is not suitably structured to undergo a classical Cope or Claisen rearrangement. These reactions typically require a 1,5-diene or an allyl vinyl ether skeleton, respectively.

Allylic shifts, which can be considered a type of masterorganicchemistry.commdpi.com-rearrangement, often proceed through an SN1' or SN2' mechanism, particularly with allylic halides. In the context of this compound, nucleophilic attack at the C3 position could be accompanied by the migration of the double bond and the departure of the bromide ion from C1. This would result in a rearranged product. The likelihood of an SN1' versus SN2' pathway would depend on the reaction conditions, such as the nature of the nucleophile and the solvent polarity.

The table below summarizes the potential sigmatropic and allylic shift pathways for this compound.

| Rearrangement Type | Description | Feasibility for this compound |

| masterorganicchemistry.commdpi.com-Sigmatropic Shift | Migration of a group from C1 to C3. | Thermally forbidden for a suprafacial pathway. |

| masterorganicchemistry.commasterorganicchemistry.com-Sigmatropic Shift | Concerted rearrangement of a 1,5-diene or similar system. | Substrate is not suitably structured for a classical Cope or Claisen rearrangement. |

| Allylic Shift (SN1'/SN2') | Nucleophilic substitution with double bond migration. | Plausible under suitable nucleophilic conditions. |

The presence of multiple bromine atoms can influence the electronic properties of the pi system and the stability of any potential intermediates or transition states, thereby affecting the feasibility and outcome of these rearrangements.

Strategic Applications of 1,2,4 Tribromobut 2 Ene As a Key Synthon in Complex Molecule Synthesis

Building Block for Polyenes and Functionalized Hydrocarbons

The synthesis of polyenes, which are hydrocarbons containing multiple carbon-carbon double bonds, presents a significant challenge due to the sensitivity of these conjugated systems. nih.gov Palladium-mediated cross-coupling reactions have emerged as an attractive method for polyene synthesis due to their mild and stereospecific nature. nih.gov In this context, derivatives of bromo- and dibromobutenes are valuable synthons. For instance, (Z)-2-(1-Adamantyl)-1,4-dibromobut-2-ene has been synthesized and utilized as a precursor for functionalized hydrocarbons incorporating an adamantane (B196018) moiety. researchgate.net The reactivity of such compounds allows for the introduction of various functional groups through nucleophilic substitution of the bromine atoms. solubilityofthings.com

The general strategy for constructing polyenes often involves the iterative cross-coupling of smaller, functionalized building blocks. nih.gov While direct use of 1,2,4-tribromobut-2-ene in complex polyene synthesis is not extensively documented in readily available literature, its structural motif is analogous to key intermediates in these synthetic pathways. For example, the synthesis of (Z)-3-(1-Adamantyl)-1,1,4-tribromobut-2-ene highlights the creation of highly functionalized butene derivatives that can serve as precursors in more complex syntheses. researchgate.net

Table 1: Examples of Functionalized Hydrocarbons Derived from Brominated Butenes

| Compound Name | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| (Z)-2-(1-Adamantyl)-1,4-dibromobut-2-ene | Adamantane series olefin | Allyl bromination | researchgate.net |

Precursor for Heterocyclic Compound Synthesis

The reactivity of this compound and related compounds makes them valuable precursors for the synthesis of various heterocyclic compounds containing nitrogen, oxygen, or sulfur.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrroles)

Pyrroles are a significant class of nitrogen-containing heterocycles with wide-ranging applications. nih.gov The synthesis of pyrrole (B145914) derivatives can be achieved through various methods, including the Paal-Knorr synthesis and multi-component reactions. organic-chemistry.orgnih.gov While direct synthesis from this compound is not a common method, the underlying butene backbone is a key structural element. For instance, the reaction of 1,4-dibromo-2-butenes with amines can lead to the formation of pyrrole precursors. chemicalbook.com The general principle involves the substitution of the bromine atoms by amino groups, followed by cyclization.

Table 2: General Methods for Pyrrole Synthesis

| Method | Description | Key Reagents | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine. | 2,5-dimethoxytetrahydrofuran, amines | organic-chemistry.org |

| Multi-component Reaction | Reaction of arylglyoxals, 1,3-diketones, and enaminoketones. | Arylglyoxals, 1,3-diketones, enaminoketones | nih.gov |

Synthesis of Oxygen- and Sulfur-Containing Heterocycles (e.g., Thiiranes, Furans)

This compound is a documented precursor for the synthesis of (bromovinyl)thiirane. thieme-connect.de Thiiranes, also known as episulfides, are three-membered rings containing a sulfur atom. wikipedia.org The synthesis involves the reaction of the tribromobutene with a sulfide (B99878) source, such as sodium sulfide. thieme-connect.de This transformation highlights the utility of the bromo-substituents as leaving groups in nucleophilic substitution reactions. Thiiranes are themselves valuable intermediates in organic synthesis. nih.gov

Furans, five-membered oxygen-containing heterocycles, can be synthesized through various routes, often involving the cyclization of functionalized precursors. While a direct, high-yield synthesis from this compound is not prominently featured in the literature, the structural framework of brominated butenes is relevant. For example, the synthesis of 1,3-dibromo-3-buten-2-one, a related compound, has been reported and serves as a precursor for furan (B31954) derivatives. researchgate.net

Table 3: Synthesis of Sulfur- and Oxygen-Containing Heterocycles

| Heterocycle | Precursor | Key Reagent | Reference |

|---|---|---|---|

| (Bromovinyl)thiirane | This compound | Sodium sulfide | thieme-connect.de |

Role in Annulation and Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example. libretexts.orgkharagpurcollege.ac.in The double bond in this compound and its derivatives can participate in such reactions. For instance, the [4+2] cycloaddition of cyclopentadiene (B3395910) with various dienophiles is a widely studied reaction. mdpi.com While specific examples involving this compound as the dienophile are not extensively detailed, its unsaturated nature makes it a potential candidate for such transformations.

Annulation reactions, which involve the formation of a new ring onto an existing molecule, can also utilize brominated butenes. The Pauson-Khand reaction, a [2+2+1] cycloaddition, is a method for synthesizing cyclopentenones and has been explored in transannular contexts. escholarship.org The development of formal [4+2] cycloaddition reactions for the synthesis of complex heterocyclic systems further underscores the potential utility of functionalized alkenes in these processes. researchgate.net

Potential in Polymerization Initiators and Functional Materials (Academic Synthesis Focus)

While this compound itself is not a monomer that readily polymerizes due to steric hindrance, its derivatives have potential applications in materials science, particularly in the academic synthesis of functional materials. quora.com The bromine atoms can serve as initiation sites for certain types of polymerization. For example, in atom transfer radical polymerization (ATRP), alkyl halides are used as initiators.

Furthermore, the incorporation of functional groups, such as the adamantyl group, into butene structures can lead to materials with unique properties. researchgate.net The synthesis of cross-conjugated polyenes via palladium-catalyzed cascade reactions of allenes demonstrates the creation of complex, functional materials from butene-like precursors. diva-portal.org The development of photocatalysts for organic transformations, including cycloadditions, also opens up new avenues for the synthesis of novel materials. mpg.de

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (Z)-2-(1-Adamantyl)-1,4-dibromobut-2-ene |

| (Z)-3-(1-Adamantyl)-1,1,4-tribromobut-2-ene |

| 1,4-Dibromo-2-butene |

| (Bromovinyl)thiirane |

| 1,3-Dibromo-3-buten-2-one |

| Pyrrole |

| Thiirane |

| Furan |

| Cyclopentadiene |

| (E)-1,4-Dibromobut-2-ene |

| cis-1,4-Dibromo-2-butene |

| 1-Bromo-3-butyn-2-one |

| 4,4,4-Tribromobut-1-ene |

Computational and Theoretical Investigations of 1,2,4 Tribromobut 2 Ene

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule like 1,2,4-Tribromobut-2-ene. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be employed to model its electronic structure.

Key areas of investigation would include:

Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy and spatial distribution of these frontier orbitals are crucial for predicting the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.

Electron Density Distribution: Analysis of the electron density would reveal the polarity of the various bonds within the molecule. The electronegative bromine atoms are expected to induce significant partial positive charges on the adjacent carbon atoms, influencing the molecule's electrostatic potential and intermolecular interactions.

A hypothetical data table for such a study might look like this:

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| B3LYP | 6-311+G(d,p) | Data not available | Data not available | Data not available |

| MP2 | cc-pVTZ | Data not available | Data not available | Data not available |

Table 1: Hypothetical results from quantum chemical calculations on this compound. Actual values are not available in the literature.

Conformational Analysis and Stereochemical Influences on Reactivity

The presence of single bonds in the this compound structure allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis is the study of the energetics of these different arrangements.

Potential Energy Surface (PES) Scan: Computational chemists would perform scans of the potential energy surface by systematically rotating the dihedral angles around the C2-C3 and C3-C4 single bonds. This would identify the low-energy conformers (local minima) and the transition states that separate them.

Stereoelectronic Effects: The relative stability of different conformers would be influenced by stereoelectronic effects. These include steric hindrance between the bulky bromine atoms and other parts of the molecule, as well as hyperconjugative interactions where filled bonding orbitals overlap with empty anti-bonding orbitals. The specific arrangement of the bromine atoms in the lowest energy conformer would significantly impact the accessibility of reactive sites and thus influence the stereochemical outcome of its reactions.

| Dihedral Angle (Br-C1-C2=C3) | Relative Energy (kcal/mol) | Population (%) |

| syn-periplanar | Data not available | Data not available |

| anti-periplanar | Data not available | Data not available |

| gauche | Data not available | Data not available |

Table 2: Illustrative data from a conformational analysis of the C1-C2 bond in a related haloalkene. No such data exists for this compound.

Mechanistic Modeling and Transition State Elucidation for Key Transformations

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its potential participation in reactions such as nucleophilic substitution or elimination.

Reaction Coordinate Profiling: By modeling the reaction pathway, researchers can calculate the energy changes that occur as reactants are converted into products. This involves locating the transition state (the highest energy point along the reaction coordinate), which is critical for determining the reaction's activation energy and, consequently, its rate.

Transition State (TS) Geometry: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a hypothetical S(_N)2 reaction, the TS would show the incoming nucleophile and the leaving bromide group partially bonded to the same carbon atom.

Solvent Effects: The inclusion of solvent models (either implicit or explicit) in the calculations is crucial, as the polarity of the solvent can have a profound effect on the stability of charged intermediates and transition states, thereby altering reaction rates and mechanisms.

| Reaction Type | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| S(_N)2 Substitution at C4 | DFT (B3LYP/6-31G) | Data not available | Data not available |

| E2 Elimination | DFT (B3LYP/6-31G) | Data not available | Data not available |

Table 3: A template for presenting results from mechanistic modeling of hypothetical reactions involving this compound. Specific data is not available.

Prediction of Novel Reactivity and Synthetic Opportunities

Once a thorough computational understanding of a molecule's structure, stability, and known reaction mechanisms is established, this knowledge can be leveraged to predict new and potentially useful transformations.

Reaction Prediction Algorithms: Modern computational chemistry, sometimes augmented with machine learning, can screen a molecule against a wide range of potential reactants and conditions to suggest novel reactions.

Designing Precursors for Synthesis: By modeling hypothetical reactions in reverse (retrosynthesis), computational studies could identify plausible synthetic routes to complex target molecules starting from this compound. The three bromine atoms at different positions (vinylic, allylic, and alkyl) offer a platform for diverse and potentially selective chemical modifications, making it an interesting, albeit unstudied, building block for organic synthesis.

Future Research Trajectories and Emerging Paradigms for 1,2,4 Tribromobut 2 Ene Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.commdpi.com For the synthesis of 1,2,4-Tribromobut-2-ene, this translates to exploring alternative reagents, solvent systems, and catalytic approaches that are more environmentally friendly than traditional methods.

Future research in this area could focus on several key aspects:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Use of Safer Solvents: Investigating the use of greener solvents such as water, supercritical fluids, or bio-derived solvents to replace hazardous organic solvents commonly used in bromination reactions. mdpi.com

Renewable Feedstocks: Exploring the possibility of deriving the butene backbone from renewable biomass sources, which would significantly reduce the carbon footprint of this compound production.

Catalytic Methods: Developing highly selective and reusable catalysts to replace stoichiometric reagents, which are often a source of significant waste. qu.edu.qa The use of heterogeneous catalysts, for instance, can simplify product purification and catalyst recovery, contributing to a more sustainable process. qu.edu.qa

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Prevention | Developing high-yield, low-byproduct bromination reactions. |

| Atom Economy | Utilizing catalytic addition reactions over substitution reactions. |

| Less Hazardous Chemical Syntheses | Replacing hazardous brominating agents with safer alternatives. |

| Designing Safer Chemicals | While the target is fixed, ensuring byproducts are benign. |

| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or supercritical CO2 as reaction media. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing butene or its precursors from biomass. |

| Reduce Derivatives | Avoiding protecting groups through selective catalysis. |

| Catalysis | Employing recyclable solid acid or enzyme catalysts. |

| Design for Degradation | Not directly applicable to the synthesis of a stable compound. |

| Real-time analysis for Pollution Prevention | Integrating in-line monitoring to prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize risks of explosions or releases. |

Integration into Flow Chemistry and Microreactor Technologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages in terms of safety, efficiency, and scalability. flinders.edu.auumontreal.ca Microreactors, with their small channel dimensions, provide enhanced heat and mass transfer, allowing for precise control over reaction conditions. researchgate.netmdpi.com

The application of flow chemistry and microreactors to the synthesis of this compound could lead to significant improvements:

Enhanced Safety: Bromination reactions are often highly exothermic. The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, mitigating the risk of thermal runaways. beilstein-journals.orgrug.nl

Improved Yield and Selectivity: Precise control over reaction temperature, pressure, and residence time can lead to higher yields and better control over the formation of isomers and byproducts. mit.edu

Facilitated Scale-up: Scaling up production in flow chemistry is achieved by running the process for a longer duration or by using multiple reactors in parallel (numbering-up), which is often more straightforward and predictable than scaling up batch reactors. mdpi.com

Integration of Synthesis and Purification: Flow systems can be designed to include in-line purification steps, such as liquid-liquid extraction or chromatography, leading to a more streamlined and automated process. nih.gov

| Parameter | Batch Reactor | Flow Reactor/Microreactor | Potential Advantage for this compound Synthesis |

| Heat Transfer | Poor | Excellent | Improved safety and prevention of side reactions due to better temperature control of exothermic bromination. |

| Mass Transfer | Often limited by stirring | Excellent | Faster reaction rates and potentially higher yields due to efficient mixing of reactants. |

| Reaction Control | Difficult to control precisely | Precise control of temperature, pressure, and residence time | Higher selectivity towards the desired isomer of this compound. |

| Safety | Risk of thermal runaway, handling of hazardous intermediates | Inherently safer due to small reaction volumes and excellent heat transfer | Safer handling of bromine and other reactive intermediates. |

| Scalability | Complex, often requires re-optimization | Straightforward through continuous operation or numbering-up | More efficient and predictable transition from laboratory to industrial production. |

| Process Integration | Difficult | Readily integrated with in-line analysis and purification | Potential for a fully automated and continuous manufacturing process. |

Exploration of Photoredox and Electrocatalytic Transformations

Photoredox and electrocatalysis are rapidly emerging fields in organic synthesis that utilize light energy or electricity, respectively, to drive chemical reactions. upenn.edumdpi.com These methods often proceed under mild conditions and can enable unique transformations that are difficult to achieve with traditional thermal methods.

For this compound, these technologies could open up new avenues for both its synthesis and subsequent functionalization:

Photoredox Catalysis: Visible-light photoredox catalysis could be employed for the selective bromination of butene derivatives under mild, radical-mediated conditions. nih.gov Furthermore, the bromine atoms on this compound could serve as handles for photoredox-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. uni-regensburg.de

Electrocatalysis: Electrosynthesis offers a reagent-free method for oxidation and reduction reactions. It could potentially be used to generate the desired brominating species in situ, avoiding the storage and handling of bulk bromine. Electrocatalysis could also be explored for the reductive defunctionalization or coupling of this compound.

High-Throughput Experimentation and Data-Driven Discovery in this compound Chemistry

High-throughput experimentation (HTE) involves the use of automated robotic systems to perform a large number of experiments in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. scienceintheclassroom.orgnih.gov When combined with data science and machine learning, HTE can accelerate the discovery and optimization of new chemical reactions. preprints.orgresearchgate.net

In the context of this compound chemistry, a data-driven approach could be transformative:

Rapid Reaction Optimization: HTE platforms could be used to quickly screen hundreds or even thousands of different catalysts, solvents, and temperature profiles to identify the optimal conditions for the synthesis of this compound with high yield and selectivity. rsc.orgnih.govmdpi.com

Discovery of New Reactivity: By systematically exploring a wide range of reaction parameters, HTE could uncover novel transformations of this compound, leading to the synthesis of new and valuable derivatives.

Predictive Modeling: The large datasets generated by HTE can be used to train machine learning algorithms to predict reaction outcomes. preprints.org These models can then be used to guide future experiments, making the research and development process more efficient and cost-effective.

| Technology | Application to this compound Chemistry | Potential Outcome |

| High-Throughput Experimentation (HTE) | Parallel screening of catalysts, solvents, and reaction conditions for synthesis. | Rapid identification of optimal synthetic routes with improved yield and selectivity. |

| Screening of various reaction partners for functionalization reactions. | Discovery of novel derivatives of this compound. | |

| Data Science & Machine Learning | Analysis of large datasets from HTE to identify trends and correlations. | Deeper understanding of the factors influencing reaction outcomes. |

| Development of predictive models for reaction yield and selectivity. | In silico optimization of reaction conditions, reducing experimental effort. | |

| Algorithmic retrosynthesis planning for target molecules derived from this compound. | Design of more efficient and innovative synthetic pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.